2-Chloro-3-iodo-5-methoxypyridine
Description
2-Chloro-3-iodo-5-methoxypyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅ClINO and an approximate molecular weight of 269.35 g/mol. Its structure features three substituents on the pyridine ring: chlorine at position 2, iodine at position 3, and a methoxy group (-OCH₃) at position 4. This combination of electron-withdrawing halogens (Cl, I) and an electron-donating methoxy group creates unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and cross-coupling reactions .
Properties
Molecular Formula |
C6H5ClINO |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
2-chloro-3-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5ClINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
InChI Key |
ZMACILLXAYNCOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-3-iodo-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Industry: Used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-5-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
(a) 5-Chloro-3-iodo-2-methoxypyridine ()
- Structure : Chlorine at position 5, iodine at position 3, and methoxy at position 2.
- Key Differences : The inverted positions of Cl and OCH₃ alter electronic effects. The methoxy group at position 2 (adjacent to nitrogen) may enhance ring deactivation compared to the target compound, reducing reactivity in electrophilic substitutions.
- Applications : Less commonly reported in Suzuki-Miyaura couplings due to steric hindrance near nitrogen .
(b) 3-Iodo-5-methoxypyridine ()
- Structure : Lacks chlorine at position 2, retaining iodine at position 3 and methoxy at position 5.
- Key Differences: The absence of Cl reduces halogen-directed reactivity (e.g., nucleophilic aromatic substitution).
- Applications : Primarily used in simpler iodination reactions or as a precursor for less complex derivatives .
Halogen and Functional Group Variants
(a) 5-Chloro-3-iodopyridin-2-amine ()
- Structure : Replaces the methoxy group at position 2 with an amine (-NH₂).
- Key Differences : The amine group introduces strong electron-donating effects, increasing nucleophilicity at position 2. This contrasts with the target compound’s methoxy group, which provides moderate electron donation.
- Applications : Suitable for amide bond formation or coordination chemistry, unlike the target compound’s focus on cross-coupling .
(b) 3-Iodo-2-methoxy-5-methylpyridine ()
Data Table: Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity Features | Primary Applications |
|---|---|---|---|---|
| 2-Chloro-3-iodo-5-methoxypyridine | 2-Cl, 3-I, 5-OCH₃ | ~269.35 | Halogen-directed cross-coupling | Pharmaceuticals, Agrochemicals |
| 5-Chloro-3-iodo-2-methoxypyridine | 5-Cl, 3-I, 2-OCH₃ | ~269.35 | Reduced electrophilic substitution | Niche coupling reactions |
| 3-Iodo-5-methoxypyridine | 3-I, 5-OCH₃ | ~238.01 | Simpler iodination pathways | Basic heterocyclic chemistry |
| 5-Chloro-3-iodopyridin-2-amine | 5-Cl, 3-I, 2-NH₂ | ~234.47 | High nucleophilicity at position 2 | Coordination complexes |
| 3-Iodo-2-methoxy-5-methylpyridine | 3-I, 2-OCH₃, 5-CH₃ | ~238.04 | Steric hindrance at position 5 | Alkylation reactions |
Research Findings and Trends
- Reactivity: The iodine in this compound facilitates Ullmann or Buchwald-Hartwig couplings, whereas chlorine serves as a leaving group in SNAr reactions.
- Stability : Iodine’s size increases susceptibility to light-induced degradation compared to bromine/chlorine analogs (e.g., 5-Bromo-4-chloro-2-methoxypyridine, ) .
- Synthetic Challenges : Achieving regioselective iodination in polyhalogenated pyridines requires precise temperature control, as seen in the synthesis of 3,5-Dichloro-2-methoxypyridine () .
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